BI-0252

描述

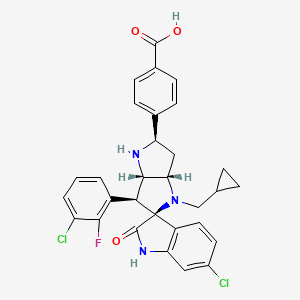

BI-0252 is a small molecule drug that functions as an inhibitor of the interaction between the proteins MDM2 and p53. This compound has shown potential in cancer therapy, particularly in tumors that retain wild-type p53. The inhibition of MDM2-p53 interaction can reactivate p53, leading to the induction of apoptosis in cancer cells .

属性

分子式 |

C30H26Cl2FN3O3 |

|---|---|

分子量 |

566.4 g/mol |

IUPAC 名称 |

4-[(2R,3aS,5S,6S,6aS)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid |

InChI |

InChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38)/t22-,24+,25+,27-,30-/m1/s1 |

InChI 键 |

CCPUFNJKOGKOOG-AFKAWQRRSA-N |

手性 SMILES |

C1CC1CN2[C@H]3C[C@@H](N[C@H]3[C@@H]([C@@]24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O |

规范 SMILES |

C1CC1CN2C3CC(NC3C(C24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BI-0252 involves the creation of a spiro[3H-indole-3,2’-pyrrolidin]-2(1H)-one core. This is achieved through an intramolecular azomethine ylide cycloaddition reaction. The process includes the following steps:

Formation of Azomethine Ylide: This intermediate is generated under specific conditions.

Cycloaddition Reaction: The azomethine ylide undergoes a cycloaddition reaction to form the spirooxindole structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also need to comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the drug .

化学反应分析

Types of Reactions

BI-0252 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule.

Reduction: This reaction can alter the oxidation state of the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or amines .

科学研究应用

BI-0252 has several scientific research applications, including:

Chemistry: Used as a model compound to study the MDM2-p53 interaction.

Biology: Investigated for its role in inducing apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancer treatment.

Industry: Potential use in the development of new cancer therapies

作用机制

BI-0252 exerts its effects by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. By inhibiting this interaction, this compound stabilizes and activates p53, leading to the induction of apoptosis in cancer cells. This mechanism involves the binding of this compound to the MDM2 protein, preventing it from interacting with p53 .

相似化合物的比较

Similar Compounds

MI-77301 (SAR-405838): Another MDM2 inhibitor with a similar mechanism of action.

AA-115 (APG-115): A spirooxindole-based MDM2 inhibitor.

DS-3032 (Milademetan): A compound that also targets the MDM2-p53 interaction

Uniqueness of BI-0252

This compound is unique due to its chemically stable spiro[3H-indole-3,2’-pyrrolidin]-2(1H)-one core, which provides high binding affinity and specificity for MDM2. This structural feature enhances its efficacy in inhibiting the MDM2-p53 interaction and inducing apoptosis in cancer cells .

生物活性

The compound 4-[(2R,3aS,5S,6S,6aS)-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3a,6,6a-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1H-Indole]-2-Yl]benzoic Acid represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity based on available research findings.

- Molecular Formula : C30H26Cl2FN3O3

- Molecular Weight : 566.4 g/mol

- IUPAC Name : 4-[(2R,3aS,5S,6S,6aS)-6'-chloranyl-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid

The compound exhibits biological activity primarily through its interaction with specific molecular targets. The spirocyclic structure and the presence of halogenated phenyl groups suggest potential interactions with receptors involved in various signaling pathways.

Anticancer Activity

Research indicates that this compound may inhibit the interaction between MDM2 and p53 proteins. MDM2 is known to negatively regulate p53 tumor suppressor activity. Inhibition of this interaction can lead to increased p53 activity and subsequent apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its antimicrobial efficacy by disrupting bacterial cell membranes.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures. This effect could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | The compound significantly inhibited cell proliferation in various cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations. |

| Antimicrobial assay | Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |

| Inflammation model | Reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。